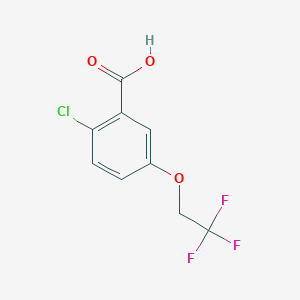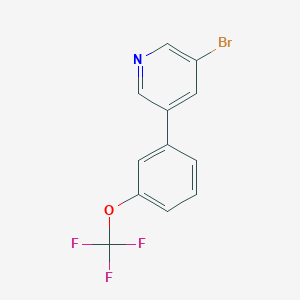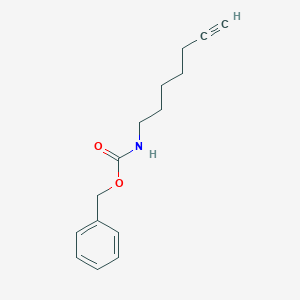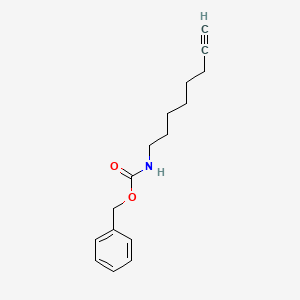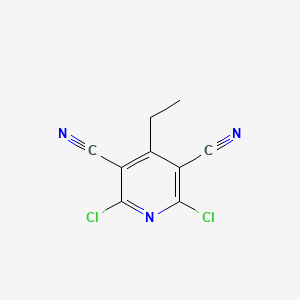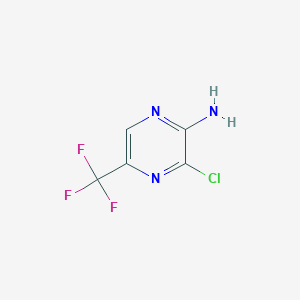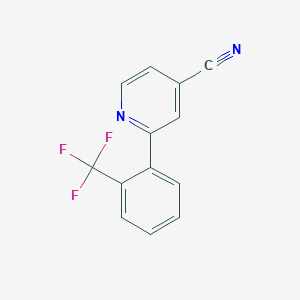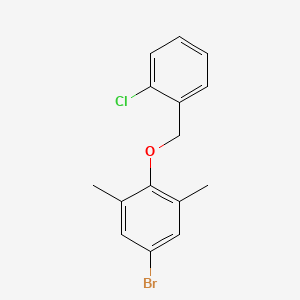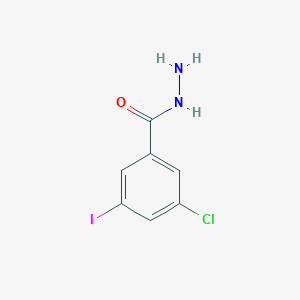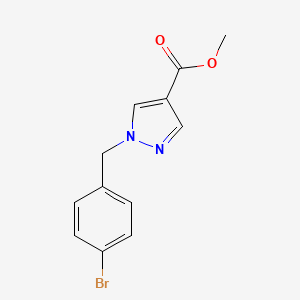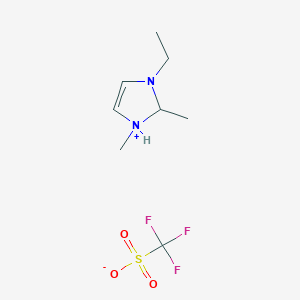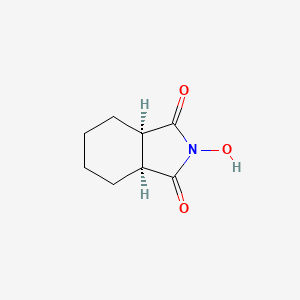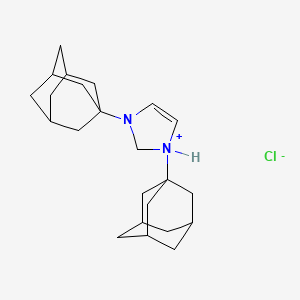
1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride is a chemical compound with the molecular formula C23H34N2ClThis compound is part of the imidazolium family, which is known for its stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of 1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride typically involves the reaction of 1,3-bis(1-adamantyl)imidazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the purity and yield of the compound .
Chemical Reactions Analysis
1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its catalytic activity. Additionally, its unique structure allows it to interact with biological membranes, potentially leading to its antimicrobial effects .
Comparison with Similar Compounds
1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride can be compared with other imidazolium compounds such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Known for its luminescent properties and use in catalysis.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Used in electrochemical studies and reduction reactions.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,16-21H,3-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTIPVJULRHFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[NH+]4CN(C=C4)C56CC7CC(C5)CC(C7)C6.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
